2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines elements of chromen, chlorophenoxy, and ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen and chlorophenoxy intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromen derivatives, while substitution reactions may produce various chlorophenoxy compounds.
Scientific Research Applications
2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE include other chromen derivatives, chlorophenoxy compounds, and ethoxyethyl esters. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE lies in its combined structural features, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClO7 |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-ethoxyethyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H19ClO7/c1-2-25-9-10-26-20(23)13-27-14-7-8-15-18(11-14)28-12-19(21(15)24)29-17-6-4-3-5-16(17)22/h3-8,11-12H,2,9-10,13H2,1H3 |
InChI Key |
LCWGJGBTOKHWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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